2-amino-N-(3-ethoxyphenyl)benzamide
Description
2-Amino-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 2-aminobenzamide core substituted with a 3-ethoxyphenyl group at the amide nitrogen. This compound belongs to a broader class of anthranilamide derivatives, which are studied for their pharmacological and material science applications. The ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
2-amino-N-(3-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLGLBXMNDWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-ethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyaniline and benzoyl chloride.
Reaction: The reaction involves the acylation of 3-ethoxyaniline with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to form the intermediate benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common. Solvent recovery and waste management are also important considerations in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .
Scientific Research Applications
2-amino-N-(3-ethoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling .
Comparison with Similar Compounds
Antifungal and Antibacterial Activity
- 2-Amino-N-(4-chlorobenzyl)benzamide (9): Exhibited moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
- 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (10): Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .
Antiviral Activity
- 2-Amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide: Potent HIV-1 Vif inhibitor (IC₅₀ = 0.8 µM), with the sulfonyl group enhancing binding affinity .
Structure-Activity Relationships (SAR)
- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., 3-ethoxy) may exhibit reduced bioactivity compared to para-substituted analogs due to altered binding conformations. For example, 3-nitro-N-(2,2,2-trichloroethyl)benzamide derivatives show lower antimicrobial activity than para-nitro counterparts .
- Hybrid Derivatives: Compounds like 2-amino-N-(3-chlorophenethyl)benzamide combine chloro and benzamide motifs, inheriting anticancer properties from chlorambucil-like fragments .
Spectral and Analytical Data
- Mass Spectrometry: Molecular ion peaks for benzamide derivatives align with calculated masses (e.g., m/z 242 for 2-amino-N-(4-methoxyphenyl)benzamide ).
Biological Activity
2-amino-N-(3-ethoxyphenyl)benzamide, with the molecular formula C15H16N2O2, is a benzamide derivative that has garnered attention for its diverse biological activities. This compound features an amino group and an ethoxyphenyl moiety, which are significant for its chemical reactivity and potential therapeutic applications.
Chemical Structure:
- Molecular Formula: C15H16N2O2
- CAS Number: 893766-24-0
Synthesis:
The synthesis of this compound typically involves the acylation of 3-ethoxyaniline with benzoyl chloride, using bases like pyridine or triethylamine. This reaction yields the desired compound after purification steps such as recrystallization or column chromatography .
Biological Activity
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that benzamide derivatives, including this compound, possess antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 2-amino-N-(3-methoxyphenyl)benzamide | Escherichia coli | TBD |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 25.6 |
2. Anticancer Potential
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may modulate histone acetylation, a crucial process in gene expression regulation linked to cancer progression . The interaction of this compound with specific molecular targets can inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: It may act as an inhibitor of certain enzymes or receptors, affecting various signaling pathways.
- Interaction with DNA and Histones: Its ability to modify histone acetylation suggests a role in epigenetic regulation, potentially impacting gene expression associated with tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Evaluation: A comparative study evaluated various benzamide derivatives for their antimicrobial efficacy, revealing that modifications at the phenyl ring significantly influence activity .
- Molecular Docking Studies: Computational studies have predicted favorable interactions between this compound and key biological targets, supporting its potential as a lead compound in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
